molecular formula C7H15NO3 B6164949 (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol CAS No. 402829-41-8

(5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol

Cat. No.: B6164949
CAS No.: 402829-41-8
M. Wt: 161.2
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Description

(5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol is a chiral compound with a unique structure that includes a dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol typically involves the formation of the dioxepane ring followed by the introduction of the amino group. One common method involves the cyclization of a suitable diol precursor with a protecting group, followed by deprotection and amination. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dioxepane derivatives.

Scientific Research Applications

(5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the dioxepane ring provides a rigid framework that can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol include other dioxepane derivatives and amino alcohols. Examples include:

  • (5S,6R)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-ol
  • (5S,6R)-6-methylamino-2,2-dimethyl-1,3-dioxepan-5-ol

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an amino group and a dioxepane ring. This unique combination of features allows for specific interactions with biological targets and makes it a versatile building block in synthetic chemistry.

Properties

CAS No.

402829-41-8

Molecular Formula

C7H15NO3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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